1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The difluoromethyl group can be introduced via nucleophilic substitution reactions.
- Common reagents: Difluoromethylating agents such as difluoromethyl bromide.
- Reaction conditions: Typically carried out at low temperatures to control the reactivity.
Attachment of the Methoxyphenyl Group:
- The methoxyphenyl group can be attached through a Friedel-Crafts acylation reaction.
- Common reagents: Methoxybenzene, acyl chloride, and a Lewis acid catalyst such as aluminum chloride (AlCl3).
- Reaction conditions: The reaction is usually performed under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one typically involves multiple steps:
-
Formation of the Azetidine Ring:
- Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.
- Common reagents: Sodium hydride (NaH), tetrahydrofuran (THF), and a suitable halogenated precursor.
- Reaction conditions: Refluxing the mixture under an inert atmosphere.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
-
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
- Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
- Major products: Oxidized derivatives with ketone or carboxylic acid functionalities.
-
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
- Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
- Major products: Corresponding alcohol derivatives.
-
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
- Common reagents: Halogenating agents, nucleophiles such as amines or thiols.
- Major products: Substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Materials Science: Its structural properties may be explored for the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance binding affinity and selectivity, while the azetidine ring may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
1-(3-(Trifluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.
1-(3-(Fluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one: Contains a fluoromethyl group instead of a difluoromethyl group.
Uniqueness: 1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one is unique due to the presence of the difluoromethyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, binding interactions, and overall stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[3-(difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO2/c1-19-12-5-2-10(3-6-12)4-7-13(18)17-8-11(9-17)14(15)16/h2-3,5-6,11,14H,4,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLBKYZBPQVKGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CC(C2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.